molecular formula C13H12N2Na2O14S2 B8027657 BS2G Crosslinker (disodium)

BS2G Crosslinker (disodium)

Cat. No. B8027657
M. Wt: 530.4 g/mol
InChI Key: JINCQYPCQMBZSX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

BS2G Crosslinker (disodium) is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is an amine-reactive, water-soluble, homobifunctional protein crosslinker .


Synthesis Analysis

Crosslinking protein interactions with BS2G-d0/d4 reagents generates distinctive mass patterns in which crosslinked peptides differ by 4 mass units after enzymatic digestion of the crosslinked protein or protein complex .


Molecular Structure Analysis

The molecular weight of BS2G Crosslinker (disodium) is 530.35 and its formula is C13H12N2Na2O14S2 . The SMILES representation is O=C (ON1C (C (S (=O) (O [Na])=O)CC1=O)=O)CCCC (ON2C (C (S (=O) (O [Na])=O)CC2=O)=O)=O .


Chemical Reactions Analysis

The reaction of BS2G Crosslinker involves allowing the sample to react at room temperature for 45 minutes to 1 hour . Unreacted BS2G crosslinking reagent is then quenched with 25 mM to 60 mM Tris and allowed to react for 10-15 minutes at room temperature .


Physical And Chemical Properties Analysis

BS2G Crosslinker (disodium) is water-soluble . It has a molecular weight of 530.35 and its formula is C13H12N2Na2O14S2 . The product should be stored under the recommended conditions in the Certificate of Analysis .

Mechanism of Action

BS2G-d0/d4 and BS3-d0 / BS3-d4 reagents are homobifunctional, amine-reactive, non-cleavable, water-soluble crosslinking agents with defined spacer arm lengths. These reagents can act as molecular rulers for estimation of spatial relationships in protein structure-function studies .

Safety and Hazards

As per the information available, BS2G Crosslinker (disodium) is intended for research use only . It is not intended for any personal use .

Future Directions

The use of BS2G Crosslinker (disodium) in the synthesis of antibody-drug conjugates (ADCs) represents a promising area of research . Further studies could focus on optimizing the synthesis process and exploring new applications for this compound.

properties

IUPAC Name

disodium;1-[5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINCQYPCQMBZSX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2Na2O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BS2G Crosslinker (disodium)

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